2-Azido-5-bromo-1-chloro-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-5-bromo-1-chloro-3-fluorobenzene is an aromatic compound characterized by the presence of azido, bromo, chloro, and fluoro substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-5-bromo-1-chloro-3-fluorobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination and azidation. The reaction conditions often include the use of hydrobromic acid and cuprous bromide at elevated temperatures (100-130°C) to facilitate the bromination step .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to enhance yield and safety. The tubular diazotization reaction technology is particularly advantageous for large-scale production due to its efficiency and reduced side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azido-5-bromo-1-chloro-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex aromatic compounds.
Common Reagents and Conditions:
Substitution: Sodium azide in the presence of a suitable solvent.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the azido group.
Coupling: Formation of biaryl compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
2-Azido-5-bromo-1-chloro-3-fluorobenzene is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its role in the development of pharmaceuticals and diagnostic agents.
Industry: Used in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 2-Azido-5-bromo-1-chloro-3-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo click chemistry reactions, forming stable triazoles. The bromo and chloro substituents facilitate electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-chloro-5-fluorobenzene
- 2-Bromo-5-chloro-1,3-difluorobenzene
- 5-Bromo-1,3-dichloro-2-fluorobenzene
Uniqueness: 2-Azido-5-bromo-1-chloro-3-fluorobenzene is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. This makes it particularly valuable in click chemistry and other applications where azido functionality is desired.
Eigenschaften
Molekularformel |
C6H2BrClFN3 |
---|---|
Molekulargewicht |
250.45 g/mol |
IUPAC-Name |
2-azido-5-bromo-1-chloro-3-fluorobenzene |
InChI |
InChI=1S/C6H2BrClFN3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |
InChI-Schlüssel |
RTYJOWRYLNEEIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)N=[N+]=[N-])Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.